molecular formula C22H15F4N3O3S B2463073 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1252825-65-2

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2463073
CAS No.: 1252825-65-2
M. Wt: 477.43
InChI Key: CXUOHGJWLCSYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H15F4N3O3S and its molecular weight is 477.43. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development and Imaging

Research into similar compounds, such as derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlights their use in developing selective ligands for imaging with positron emission tomography (PET). These compounds are designed for in vivo imaging, indicating potential applications in neurology and oncology for the chemical structure of interest. The development of radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with PET is an example of how derivatives of related structures are synthesized and utilized for medical imaging purposes (Dollé et al., 2008).

Herbicidal Activity

Another aspect of research involves the synthesis and evaluation of compounds with similar core structures for their herbicidal activity. Novel N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives have been designed, synthesized, and shown to possess significant herbicidal activities against dicotyledonous weeds. This indicates potential applications in agriculture and pest management (Wu et al., 2011).

Antitumor Activities

Compounds with the thieno[3,2-d]pyrimidine structure have also been explored for their antitumor activities. Synthesis and evaluation of antitumor activity have been conducted on various derivatives, showing potent anticancer activity across different cancer cell lines. This suggests a role in developing new anticancer agents and understanding cancer biology at a molecular level (Hafez & El-Gazzar, 2017).

Neuroinflammation Imaging

Further, derivatives of pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. The research underscores the utility of such compounds in developing imaging agents for neuroinflammation, contributing to the study of neurological disorders (Damont et al., 2015).

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N3O3S/c23-15-6-4-13(5-7-15)11-29-20(31)19-17(8-9-33-19)28(21(29)32)12-18(30)27-16-3-1-2-14(10-16)22(24,25)26/h1-10,17,19H,11-12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBWJGVDVRRDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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